![molecular formula C9H8N2O2 B1503363 7-甲基-1H-吡咯并[3,2-B]吡啶-3-羧酸 CAS No. 1190312-60-7](/img/structure/B1503363.png)

7-甲基-1H-吡咯并[3,2-B]吡啶-3-羧酸

描述

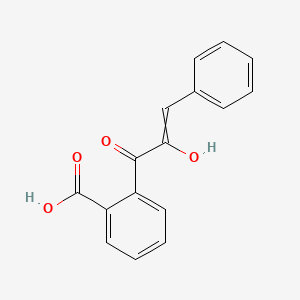

“7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid” is a chemical compound that is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . The compound has a molecular weight of 176.17 .

Molecular Structure Analysis

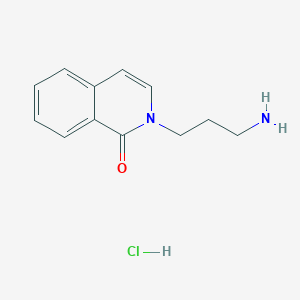

The molecular structure of “7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid” is represented by the linear formula C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O2/c1-11-5-6 (9 (12)13)8-7 (11)3-2-4-10-8/h2-5H,1H3, (H,12,13) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid” include a molecular weight of 176.17 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

科学研究应用

化学合成和衍生物

7-甲基-1H-吡咯并[3,2-B]吡啶-3-羧酸及其衍生物在化学合成中得到广泛探索。Toja等人(1986年)的研究从相关吡咯化合物合成了一系列4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸,其中一种化合物在体外显示出抗菌活性(Toja et al., 1986)。同样,Bencková和Krutošíková(1997年)合成了吡咯并[2′,3′:4,5]呋喃[3,2-c]吡啶-2-羧酸衍生物,突显了这种化学结构在创造新化合物方面的多功能性(Bencková & Krutošíková, 1997)。

抗菌和抗微生物特性

多项研究集中在这些化合物的抗菌和抗微生物特性上。例如,Goto等人(1991年)合成了各种7-取代的6,7-二氢-5H-吡咯并[3,4-b]吡啉-5-酮,并展示了一些合成应用,暗示了潜在的抗菌特性(Goto et al., 1991)。

制药中间体合成

在制药行业,这些化合物被用作关键中间体。Wang等人(2006年)描述了一种制药中间体2-[(1H-吡咯并[2,3-b]吡啶-4-基)甲氨基]-5-氟烟酸的实用合成方法,展示了这些化合物在复杂药物合成过程中的作用(Wang et al., 2006)。

萃取和分离技术

Kumar和Babu(2009年)探讨了与之相关的吡啶-3-羧酸在萃取和分离技术中的应用,特别是在从稀释发酵液中进行反应萃取方面,这在生化和制药行业中至关重要(Kumar & Babu, 2009)。

杀真菌和抗肿瘤特性

Minakata等人(1992年)研究了1H-吡咯并[2,3-b]吡啶的官能化,用于农药中的潜在应用,特别是其杀真菌特性。一些衍生物表现出高杀真菌活性,展示了在农业中的潜在用途(Minakata et al., 1992)。此外,Antolić等人(2000年)探索了1H-吡咯并[2,3-b]吡啶-3-乙酸作为辅助素生理学中的分子探针,可能有助于植物生长激素研究(Antolić et al., 2000)。

酶抑制研究

Heidempergher等人(1999年)合成了一系列吡咯并[3,2-c]喹啉衍生物,并将其评估为酮喹啉途径中酶的抑制剂,这在神经化学和药理学中具有重要意义(Heidempergher et al., 1999)。

作用机制

Target of Action

The primary targets of 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight, which could be beneficial to its bioavailability .

Result of Action

The result of the action of 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid is a significant reduction in the migration and invasion abilities of cancer cells . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

Action Environment

It is known that the compound’s action, efficacy, and stability can be influenced by various environmental factors .

未来方向

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid”, involve their potential use in cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive candidates for further optimization and development .

属性

IUPAC Name |

7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-10-8-6(9(12)13)4-11-7(5)8/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIZTQWBIGLYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696680 | |

| Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid | |

CAS RN |

1190312-60-7 | |

| Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)

![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)

![3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylamino]-propanol](/img/structure/B1503300.png)

![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)

![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)

![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)

![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)